3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-2-10-3-8(1)4-11(10)5-9-6-12-7-9;/h8-12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVWADDSYQQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC3CNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethylamine with azetidine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs . Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways . The azetidine ring and bicyclo[2.2.1]heptane moiety contribute to its unique binding properties and reactivity . The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects: The target compound’s azetidine-CH₂ group contrasts with analogs featuring amino-isopropyl (C₁₀H₂₀ClN) or ether-linked azetidine (C₁₀H₁₇NO). The methylene linker likely enhances lipophilicity compared to the ether analog, affecting membrane permeability .
- Rigidity vs. Flexibility : The bicyclo framework in all analogs enforces conformational rigidity, but the azetidine ring’s smaller size (vs. piperidine/morpholine in other Enamine Ltd compounds ) may reduce steric hindrance at biological targets.
Pharmacological and Physicochemical Inferences
- Metabolic Stability : Azetidine’s compact structure may resist cytochrome P450 oxidation better than six-membered heterocycles, as seen in piperidine-based drugs .
- Solubility: The hydrochloride salt improves aqueous solubility compared to free bases. However, the methylene linker in the target compound likely reduces polarity relative to the ether analog (C₁₀H₁₇NO), which could lower solubility but enhance blood-brain barrier penetration .
- Receptor Binding: The amino-isopropyl analog (C₁₀H₂₀ClN, AGN 192403) is a reported drug candidate, suggesting the bicyclo system has affinity for neurological targets. The azetidine variant’s distinct substituent may alter selectivity or potency .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with azetidine precursors via nucleophilic substitution or reductive amination. For example, PharmaBlock Sciences (Nanjing) reports using tert-butyl-protected intermediates (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) followed by deprotection and HCl salt formation .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) ensures >95% purity. Monitor by HPLC with UV detection at 254 nm .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to verify bicyclo[2.2.1]heptane ring protons (δ 1.2–2.8 ppm) and azetidine N–CH₂ signals (δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 214.1 for C₁₁H₂₁N₂Cl) .
- X-ray Crystallography : Resolve stereochemistry of the bicyclic and azetidine moieties .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Soluble in water (≥20 mg/mL at 25°C, as observed for structurally similar AGN 192403 hydrochloride) and polar aprotic solvents (DMSO, DMF) .
- Stability : Stable at –20°C for >6 months in lyophilized form. In aqueous solutions (pH 7.4), degradation occurs within 48 hours at 37°C; use fresh buffers or add stabilizers (e.g., 0.1% BSA) .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays involving this compound be resolved?
- Experimental Design :
- Assay Replicates : Perform triplicate measurements using radioligand displacement (e.g., ³H-labeled antagonists) to minimize variability .
- Control Groups : Include positive controls (e.g., known CaV1.3 inhibitors) and negative controls (vehicle-only) to validate assay conditions .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .
Q. What strategies optimize the enantiomeric purity of this bicyclic azetidine derivative?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination .
- Validation : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%) .
Q. How does computational modeling predict the interaction of this compound with neuronal calcium channels?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to CaV1.3 channels (PDB ID: 6JP5). Focus on hydrophobic interactions between the bicyclo group and channel pore residues .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-channel complexes .
Q. What are the implications of impurity profiles on pharmacological studies, and how are they characterized?
- Impurity Identification :
- HPLC-MS : Detect trace impurities (e.g., dehydrohalogenation byproducts) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- Forced Degradation : Expose the compound to heat (60°C), light (UV 365 nm), and acidic/alkaline conditions to simulate degradation pathways .
- Mitigation : Optimize reaction stoichiometry and inert atmosphere use to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
